1,5-Dihydropentalene

Descripción

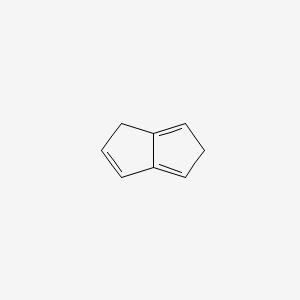

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

33284-11-6 |

|---|---|

Fórmula molecular |

C8H8 |

Peso molecular |

104.15 g/mol |

Nombre IUPAC |

1,5-dihydropentalene |

InChI |

InChI=1S/C8H8/c1-3-7-5-2-6-8(7)4-1/h1,3,5-6H,2,4H2 |

Clave InChI |

GESVYKMBMUVRNT-UHFFFAOYSA-N |

SMILES canónico |

C1C=C2CC=CC2=C1 |

Origen del producto |

United States |

Bromination and In Situ Elimination

A significant pathway to pentalene (B1231599) dimers involves the bromination of 1,5-dihydropentalene. researchgate.netchimia.ch Treatment of this compound with N-bromosuccinimide (NBS) at room temperature yields the unstable intermediate 1-bromo-1,2-dihydropentalene. chimia.ch Due to its instability, this intermediate is not isolated. Instead, it undergoes immediate in-situ elimination of hydrogen bromide upon treatment with a base, such as triethylamine (B128534) (Et₃N). researchgate.netchimia.ch This reaction sequence exclusively produces the syn-cis-pentalene dimer in moderate yields. researchgate.netchimia.ch The exclusive formation of the syn-cis dimer is considered evidence for the formation of pentalene as a reactive intermediate in the reaction. chimia.ch

Table 1: Dimerization of this compound via Bromination and Elimination

| Step | Reagent | Intermediate | Product | Yield from this compound | Reference |

| 1. Bromination | N-Bromosuccinimide (NBS) | 1-Bromo-1,2-dihydropentalene | - | - | chimia.ch |

| 2. Elimination | Triethylamine (Et₃N) | Pentalene (transient) | syn-cis-Pentalene Dimer | 16% | chimia.ch |

Oxidative Coupling of Dilithium Pentalenediide

Another effective route to pentalene (B1231599) dimers begins with the conversion of 1,5-dihydropentalene into dilithium-pentalenediide. lookchem.com This dianion is formed by reacting this compound with a strong base like butyllithium (B86547) (BuLi). The resulting dilithium-pentalenediide is then subjected to an oxidative coupling reaction, typically induced by copper(II) chloride (CuCl₂). researchgate.netchimia.chlookchem.com This method provides a more accessible route to pentalene dimers compared to earlier multi-step syntheses. chimia.ch Unlike the bromination-elimination pathway, oxidative coupling yields a mixture of both syn-cis and anti-cis pentalene dimers. researchgate.netchimia.ch

Table 2: Dimerization via

| Precursor | Reagent for Dianion Formation | Intermediate Dianion | Oxidizing Agent | Products | Reference |

| This compound | Butyllithium (BuLi) | Dilithium-pentalenediide | Copper(II) chloride (CuCl₂) | syn-cis-Pentalene Dimer & anti-cis-Pentalene Dimer | researchgate.netlookchem.com |

These pathways highlight the role of this compound as a stable precursor for the controlled generation of the highly reactive pentalene, which rapidly dimerizes. The choice of reaction conditions dictates the isomeric outcome of the resulting dimers.

Intrinsic Reactivity and Mechanistic Chemistry of 1,5 Dihydropentalene

Pericyclic Transformations Involving the 1,5-Dihydropentalene Core

Pericyclic reactions, which are concerted processes involving a cyclic transition state, are a prominent feature of this compound's chemistry. These reactions, governed by the principles of orbital symmetry, allow for the efficient construction of complex molecular frameworks. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder)

This compound and its derivatives readily participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. ontosight.aismolecule.com The Diels-Alder reaction, a [4+2] cycloaddition, is a notable example. In this reaction, the diene component of the dihydropentalene system reacts with a dienophile to create a new six-membered ring. ontosight.aismolecule.comjst.go.jpacs.org

The reactivity in these cycloadditions can be influenced by substituents on the dihydropentalene core. For instance, the annulation of 1,4-diphenylcyclopenta-1,3-diene with chalcones provides a high-yielding route to tetraaryl-substituted dihydropentalenes. vulcanchem.com Similarly, [6+2] cycloadditions between fulvenes and enamines, such as acetone (B3395972) pyrrolidine (B122466) enamine, can form 1,2-dihydropentalenes. vulcanchem.comnih.gov The steric and electronic properties of the reactants play a significant role in these transformations. Bulky groups at the C-6 position of the fulvene (B1219640) can hinder the reaction, while electron-deficient aryl substituents can enhance the rate of nucleophilic attack. vulcanchem.compsu.edu

Electrocyclic Ring Opening and Closure

Electrocyclic reactions are intramolecular pericyclic processes that involve the conversion of a π-bond into a σ-bond, or the reverse, leading to the formation or breaking of a ring. rsc.orglibretexts.orglibretexts.org These reactions are stereospecific and are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and whether the reaction is induced by heat or light. rsc.orglibretexts.org

In the context of dihydropentalenes, electrocyclic reactions can lead to the interconversion of various isomers. lookchem.com For example, the thermal isomerization of bicyclo[4.2.0]deca-2,4,7,9-tetraene can produce dihydropentalene isomers. princeton.edu The stereochemistry of the resulting products is highly controlled; for instance, heating 2-trans, 4-cis, 6-trans-2,4,6-octatriene leads to the formation of cis-5,6-dimethyl-1,3-cyclohexadiene, while the 2-trans, 4-cis, 6-cis isomer yields the trans product under the same conditions. libretexts.org Photochemical conditions often lead to the opposite stereochemical outcome. libretexts.orglibretexts.org

Sigmatropic Rearrangements, Includingvulcanchem.comacs.org-Hydride Shifts

Sigmatropic rearrangements are another class of pericyclic reactions characterized by the migration of a σ-bond across a π-system. hcpgcollege.edu.in These rearrangements are classified by the notation [i,j], which indicates the number of atoms over which the σ-bond migrates. hcpgcollege.edu.innumberanalytics.com Common examples include the nih.govresearchgate.net and ontosight.aiontosight.ai shifts, such as the Cope and Claisen rearrangements. numberanalytics.commasterorganicchemistry.com

In dihydropentalene systems, various hydrogen shifts connect the different isomers. lookchem.com For example, sequential suprafacial nih.govresearchgate.net-hydrogen shifts are observed in methylcyclopentadiene. stereoelectronics.org These shifts are thermally allowed and proceed with retention of configuration. hcpgcollege.edu.instereoelectronics.org The thermal isomerization of dihydropentalenes can also involve ontosight.ainih.gov-hydrogen shifts, leading to an equilibrium mixture of isomers. beilstein-journals.org The specific type of sigmatropic rearrangement that occurs depends on the structure of the substrate and the reaction conditions.

Electrophilic and Nucleophilic Addition Reactions

The double bonds in this compound make it susceptible to both electrophilic and nucleophilic addition reactions. Due to the presence of electron-rich double bonds, it can undergo electrophilic attacks, leading to substituted derivatives. smolecule.com The reactivity of dienes like this compound is generally greater than that of simple alkenes due to the presence of two double bonds. chemistrynotmystery.com

In electrophilic additions, an electrophile attacks the π system, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. unizin.orgibchem.com The regioselectivity of this addition often follows Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation. chemistrynotmystery.com

Studies on the reactivity of the tetraphenyl-pentalenide dianion ([Ph4Pn]2–), derived from a dihydropentalene precursor, show that it undergoes electrophilic addition at the 1,5-positions, in contrast to the 1,4-addition observed for the unsubstituted pentalenide anion. researchgate.netacs.orgnih.gov This highlights the significant electronic influence of the aryl substituents. The stereoselectivity of the addition is dependent on the size of the incoming electrophile; for example, methylation gives a mixture of syn and anti isomers, while the bulkier trimethylsilyl (B98337) group yields exclusively the anti-isomer. researchgate.netacs.orgnih.gov

Deprotonation Reactions and the Formation of Hydropentalenide and Pentalenide Anions

Dihydropentalenes can be deprotonated in a stepwise manner using bases of appropriate strength. vulcanchem.com The first deprotonation, typically achieved with moderately strong bases (pKa > 15), yields the monometallic hydropentalenide anion. vulcanchem.comresearchgate.netacs.org For example, treating 1,3,4,6-tetraphenyl-1,2-dihydropentalene with bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) cleanly produces the corresponding hydropentalenide. acs.org These hydropentalenide species exist as solvent-separated ion pairs in coordinating solvents like THF. researchgate.netacs.org

The formation of the hydropentalenide anion results in significant changes in the NMR spectra, consistent with the conversion of an sp3 carbon to an sp2 carbon and conjugation with the aromatic π-system of the anionic ring. acs.org

A second deprotonation can be induced by stronger bases (pKa > 25) to form the dianionic pentalenide. vulcanchem.comresearchgate.netacs.org This pentalenide dianion is a 10π-electron aromatic system. vulcanchem.comacs.org The introduction of substituents can influence the deprotonation process. For instance, electron-donating groups can make the deprotonation slower, while strongly electron-withdrawing groups can be incompatible with the basic conditions required for deprotonation. rsc.org The position of substituents is also crucial to avoid undesired exocyclic deprotonation. rsc.orgchemrxiv.org

Isomerization Phenomena in Substituted Dihydropentalenes

Substituted dihydropentalenes can undergo various isomerization reactions, which are often influenced by temperature, base catalysis, and the electronic nature of the substituents. acs.orgnih.gov Previous studies have shown the isomerization of 1,3-disubstituted and unsubstituted dihydropentalenes to their corresponding 1,5-double bond isomers, with the 1,2- and 1,5-isomers being identified as thermodynamically favored. acs.org

In unsymmetrically substituted 1,3,4,6-tetraaryl-1,2-dihydropentalenes, double bond isomerization between the two five-membered rings can occur under basic conditions at elevated temperatures (e.g., 75 °C). acs.orgnih.gov This isomerization leads to the redistribution of the saturated sp3 carbons into the more electron-dense ring. The electronic properties of the substituents play a key role; for example, electron-withdrawing aromatic substituents can lead to slow isomerization even at room temperature. nih.gov In contrast, electron-rich aryl groups can impede this isomerization. acs.orgnih.gov

Attempts to induce isomerization in some highly substituted systems, such as 1,3,4,6-tetraphenyl-1,2-dihydropentalene, to the 1,5-isomer through prolonged heating or exposure to acidic alumina (B75360) have been unsuccessful, highlighting the stability of certain substitution patterns. researchgate.net

Pathways Leading to Pentalene (B1231599) Dimers

The formation of pentalene dimers is intrinsically linked to the high reactivity and inherent instability of the pentalene molecule. Pentalene, with its planar, bicyclic 8π-electron system, is anti-aromatic and readily dimerizes to alleviate electronic strain. rsc.org Precursors such as this compound are often used to generate the transient pentalene intermediate, which subsequently undergoes dimerization. researchgate.netchimia.ch Several synthetic pathways have been developed that leverage this compound to produce pentalene dimers, primarily through in-situ generation of a reactive intermediate. researchgate.netchimia.chchimia.ch

Two principal pathways originating from this compound are the bromination followed by dehydrobromination, and the formation of a dianion followed by oxidative coupling.

Theoretical and Computational Investigations into 1,5 Dihydropentalene Systems

Quantum Chemical Studies on Electronic Structure and Aromaticity/Antiaromaticity (Focus on Pentalene (B1231599) Core)

The pentalene dianion (Pn²⁻), derived from 1,5-dihydropentalene, is a fascinating bicyclic system with 10 π-electrons, making it aromatic according to Hückel's rule. Computational studies are crucial for quantifying the degree of aromaticity and understanding how substituents influence the electronic properties of this core.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a cyclic molecule. It involves placing a "ghost" atom (with no electrons or nucleus) at the center of a ring and calculating the magnetic shielding. A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value suggests a paratropic ring current, indicative of antiaromaticity.

Recent DFT calculations on the unsubstituted pentalenide dianion ([C₈H₆]²⁻) show a pronounced aromatic character. rsc.org The NICS value calculated at 1.0 Å above the center of one of the five-membered rings is -28.6 ppm, which is comparable to that of benzene (B151609) (-29.1 ppm at 1.0 Å). rsc.org This confirms the significant aromatic nature of the pentalenide core.

The introduction of substituents can modulate this aromaticity. For instance, in 1,3-diaryl substituted pentalenides, NICS analysis revealed a less pronounced aromaticity on the substituted five-membered ring compared to the unsubstituted one. rsc.org This is evident from the less negative NICS values, indicating a perturbation of the delocalized π-system by the aryl groups. rsc.org Specifically, the NICS value above the center of the unsubstituted ring in certain diaryl-substituted pentalenides was found to be significantly higher (less negative) than in the parent pentalenide, indicating a reduction in aromatic character. chemrxiv.org

| Compound | NICS(1)zz (ppm) at ring center | Reference |

| Pentalenide Dianion ([C₈H₆]²⁻) | -28.6 | rsc.org |

| Benzene | -29.1 | rsc.org |

| Cyclopentadienyl (B1206354) Anion (Cp⁻) | -33.8 | rsc.org |

| 1,3-Diaryl Pentalenide (unsubstituted ring) | -15.7 to -18.0 | chemrxiv.org |

While NICS provides a point-wise measure of aromaticity, GIMIC and ACID offer a more visual and comprehensive picture of the electron delocalization and ring currents. ACID plots, in particular, visualize the magnetically induced ring currents, providing clear evidence for aromatic or antiaromatic character.

For the pentalenide dianion, ACID calculations show a global diatropic ring current that encompasses the entire bicyclic system, which is a hallmark of aromaticity. chemrxiv.org In substituted pentalenides, such as 1,3-diaryl derivatives, the ACID plots reveal that the ring current is more pronounced in the unsubstituted five-membered ring. chemrxiv.org This is consistent with NICS analysis and suggests that the substituents can localize the π-electrons to some extent. rsc.orgchemrxiv.org The plots for some substituted systems even show a distinct cyclopentadienyl-like circuit within the unsubstituted ring, highlighting the nuanced electronic effects of substitution. chemrxiv.org

The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system like benzene, and values close to 0 or negative suggest non-aromatic or antiaromatic character, respectively. acs.org The FLU index, on the other hand, quantifies the fluctuation of bond lengths around the mean, with smaller values indicating greater aromaticity.

For the pentalene dianion (C₈H₆²⁻), the HOMA index is approximately 0.5, which, while not as high as benzene, still indicates a degree of aromatic character. acs.org In contrast, the neutral pentalene molecule, which is antiaromatic, has a HOMA index close to 0. acs.org This demonstrates the utility of HOMA in distinguishing between the aromatic and antiaromatic forms of the pentalene system.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's electronic stability and reactivity. mdpi.com A larger HOMO-LUMO gap generally corresponds to higher kinetic stability and lower chemical reactivity. nih.gov

In the context of this compound derivatives, the HOMO-LUMO gap can be tuned by introducing various substituents. For example, in a series of 2,2,5,5-tetramethyl-3,6-diphenyl-2,5-dihydropentalene-1,4-dione derivatives, the introduction of electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) groups on the phenyl rings allows for the fine-tuning of the singlet and triplet energy levels. researchgate.net Computational studies on these systems have shown that the HOMO and LUMO energy levels, and consequently the gap, can be systematically modified. researchgate.net

Furthermore, engineering the HOMO-LUMO gap is a key strategy in designing organic materials for optoelectronic applications. rsc.org For some systems, a direct correlation has been observed between the HOMO-LUMO gap and aromaticity indices like NICS, where a larger gap corresponds to a more negative NICS value and thus greater aromaticity. nih.gov

| Derivative | HOMO (eV) | LUMO (eV) | Gap (eV) | Reference |

| PD-H | - | - | 1.45 | researchgate.net |

| PD-OCH₃ | - | - | - | researchgate.net |

| PD-CF₃ | - | - | - | researchgate.net |

| Note: Specific HOMO and LUMO energy values for the PD derivatives were not provided in the abstract, but the singlet-triplet gap was discussed. |

Harmonic Oscillator Model of Aromaticity (HOMA) and Aromatic Fluctuation Index (FLU)

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally. mdpi.com By mapping the potential energy surface, chemists can gain a detailed understanding of reaction pathways, activation barriers, and the factors that control selectivity. nih.govsmu.edu

For reactions involving dihydropentalene systems, computational studies can elucidate the energetics and stereospecificity of various transformations. rsc.org For example, understanding the deprotonation of this compound to form the aromatic pentalenide dianion requires the calculation of reaction thermodynamics and kinetics. The positional control required to avoid exocyclic deprotonation during metalation of substituted dihydropentalene precursors is a challenge that can be addressed through computational modeling. rsc.orgchemrxiv.org

The study of reaction mechanisms often involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods, especially for large systems like enzymes that may catalyze reactions of dihydropentalene derivatives. cam.ac.uk These computational approaches can reveal the role of specific residues in transition-state stabilization and help in the rational design of catalysts with enhanced activity and selectivity. rsc.org

Conformational Analysis and Molecular Geometry Optimization via Density Functional Theory (DFT)

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for optimizing molecular geometries and calculating the relative energies of different conformers. researchgate.net

For flexible molecules, a thorough conformational search is necessary to locate the global minimum energy structure. nih.gov This process can be aided by computational tools that systematically explore the conformational space. arxiv.org The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

In the context of this compound and its derivatives, DFT calculations can be used to predict the most stable conformations. For example, in substituted 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, which share a similar pentadiene core, DFT calculations combined with NMR spectroscopy have been used to determine the predominant conformers in solution. mdpi.com These studies can reveal how substituents influence the molecular conformation and, in turn, its biological or chemical activity. mdpi.com

| Parameter | Value | Method |

| C=C bond length (pentalene) | Varies | DFT |

| C-C bond length (pentalene) | Varies | DFT |

| Dihedral angles | Dependent on substituents | DFT |

| Note: Specific geometric parameters are highly dependent on the specific derivative and the level of theory used. |

Orbital Symmetry Considerations and Woodward-Hoffmann Rules in Pericyclic Reactions

Pericyclic reactions are a class of concerted chemical reactions that proceed through a single cyclic transition state. msu.edu The stereochemical outcomes of these reactions are not random but are governed by the principle of the conservation of orbital symmetry, a concept articulated in the Woodward-Hoffmann rules. numberanalytics.comlibretexts.org These rules predict whether a given pericyclic reaction is "symmetry-allowed" or "symmetry-forbidden" under thermal or photochemical conditions by analyzing the symmetry of the molecular orbitals of the reactants and products. msu.eduprgc.ac.in A symmetry-allowed reaction proceeds with a relatively low activation barrier, whereas a symmetry-forbidden reaction faces a significant energy barrier. msu.eduwikipedia.org

The primary types of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu For the this compound system, which contains a 1,5-diene moiety, sigmatropic rearrangements are of particular interest. A sigmatropic rearrangement involves the migration of a sigma-bond across a π-electron system. ox.ac.uk Specifically, this compound is susceptible to libretexts.orgox.ac.uk-sigmatropic hydrogen shifts.

According to the Woodward-Hoffmann rules, a thermal libretexts.orgox.ac.uk-sigmatropic hydrogen shift is a symmetry-allowed process. aklectures.com This can be explained using Frontier Molecular Orbital (FMO) theory. The reaction proceeds through a cyclic transition state involving the six electrons of the C-H sigma bond and the four π-electrons of the diene system. This 6-electron system (4n+2, where n=1) can undergo a thermally allowed suprafacial migration. libretexts.org In a suprafacial shift, the hydrogen atom remains on the same face of the π-system throughout the migration. The Highest Occupied Molecular Orbital (HOMO) of the pentadienyl radical-like π-system in the transition state has the correct symmetry to maintain bonding interactions with the hydrogen 1s orbital at both termini of the migration, making the process favorable under thermal conditions. aklectures.com Conversely, a libretexts.orgox.ac.uk-shift under photochemical conditions would be symmetry-forbidden. aklectures.com

Similarly, the Woodward-Hoffmann rules for electrocyclic reactions predict the stereochemical course for ring-opening or ring-closing reactions. libretexts.org For a system involving 4n π-electrons, a thermal electrocyclic reaction is predicted to be conrotatory, while a photochemical reaction would be disrotatory. libretexts.orgwikipedia.org For a 4n+2 π-electron system, the opposite is true. libretexts.orgwikipedia.org While this compound itself is stable, its potential electrocyclic reactions would follow these predictive rules, which are crucial for designing synthetic pathways involving its isomers or related structures. The formation of dihydropentalene isomers from the reaction of cyclopentadienyl and propargyl radicals on a complex potential energy surface is also governed by these orbital symmetry principles, which dictate the lowest energy pathways. acs.org

Influence of Substituents and Environmental Factors on Electronic Properties

The electronic properties of the this compound core can be significantly modulated by the introduction of substituents and by changes in environmental conditions. Computational studies on dihydropentalene and its related pentalenide anions provide deep insight into these effects. researchgate.netrsc.org

Substituent Effects:

Substituents alter the electronic landscape of the dihydropentalene framework by inductive and resonance effects. rsc.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on properties such as frontier molecular orbital (HOMO-LUMO) energies, charge distribution, and aromaticity. diva-portal.org

Theoretical studies on the closely related pentalenide dianions, which can be formed by the deprotonation of dihydropentalenes, demonstrate a systematic tuning of electronic properties. rsc.orgacs.org Both electron-withdrawing and electron-donating aryl groups have been incorporated to create different polarizations of the bicyclic 10π aromatic core. rsc.org Electron-withdrawing substituents, such as phenyl or p-fluorophenyl groups, delocalize the negative charge from the pentalenide core into the substituents. chemrxiv.org This stabilization lowers the energy of the HOMO and is reflected in the downfield chemical shifts of the ring protons in NMR spectroscopy. chemrxiv.org Conversely, electron-donating groups, like methyl or methoxy-phenyl, increase the electron density on the pentalenide core, destabilizing the HOMO (raising its energy) and causing upfield shifts in NMR signals. rsc.org

Computational analyses, including Natural Bond Orbital (NBO) charge distribution, confirm these trends. rsc.org For instance, in tetraphenyl-substituted pentalenide, a significant portion of the negative charge is delocalized onto the aryl substituents compared to the unsubstituted pentalenide. chemrxiv.org This tuning of the frontier orbitals is critical, with studies showing that arylated pentalenides act as weaker donors but better acceptor ligands than the parent pentalenide. rsc.org Similar effects are observed in substituted monobenzopentalenes, where donor groups cause upfield shifts of pentalene proton signals, while acceptor groups lead to downfield shifts, altering the molecule's antiaromatic character. diva-portal.org

Environmental Factors:

Environmental conditions, primarily solvent and temperature, also play a crucial role in the behavior of dihydropentalene systems. nih.gov The polarity of the solvent can influence the stability of the ground state, excited states, and transition states. For reactions involving charge separation or charged species, polar solvents can offer stabilization, thereby affecting reaction rates and equilibria. For example, the deprotonation of a dihydropentalene to form a pentalenide anion is typically performed in coordinating solvents like THF, which can stabilize the resulting ion pairs. acs.org

Temperature affects the thermodynamic parameters of reactions, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Computational studies on other organic molecules show that ΔG and ΔH values can increase with rising temperature, influencing whether a reaction is spontaneous. For this compound, temperature is a key factor in initiating thermally allowed pericyclic reactions, such as the libretexts.orgox.ac.uk-sigmatropic shift, by providing the necessary activation energy. aklectures.com Furthermore, temperature can influence the equilibrium between different isomers, as seen in the formation of dihydropentalenes during high-temperature pyrolysis experiments. acs.org

Advanced Spectroscopic and Structural Characterization of 1,5 Dihydropentalene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the molecular structure of organic compounds in solution. magritek.com By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about connectivity and stereochemistry, which is crucial for distinguishing between isomers of dihydropentalenes. magritek.comipb.pt

One-dimensional ¹H and ¹³C NMR spectra offer primary data for structural assignment. The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its electronic environment. libretexts.org For instance, in ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons, their integration reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons. azooptics.comresearchgate.net Similarly, ¹³C NMR spectra indicate the number of unique carbon environments within the molecule. azooptics.compressbooks.pub

The chemical shifts in dihydropentalene derivatives are influenced by the substituents and the specific isomeric form. For example, the protons and carbons in the five-membered rings will have characteristic chemical shifts that can be compared with predicted values or known compounds. The presence of electron-withdrawing or electron-donating groups on the pentalene (B1231599) core will cause predictable downfield or upfield shifts, respectively. libretexts.org Distinguishing between isomers often relies on subtle differences in these chemical shifts and, crucially, on the coupling constants (J-values) between adjacent protons, which are dependent on the dihedral angle between them. ipb.ptorganicchemistrydata.org

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical Substituted 1,5-Dihydropentalene

| Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

| 1 | 3.10 | t | 40.2 |

| 2 | 5.90 | dt | 128.5 |

| 3 | 6.10 | d | 135.1 |

| 4 | 2.95 | m | 35.8 |

| 6 | 6.20 | d | 130.4 |

| 7 | 2.50 | s (substituent) | 21.0 |

| 8 | 145.0 (substituent) | - | 145.0 |

Note: This table is illustrative. Actual values depend on the specific derivative and solvent.

For complex molecules or when 1D spectra are ambiguous, two-dimensional (2D) NMR techniques are indispensable. libretexts.orgresearchgate.net These experiments reveal correlations between different nuclei, providing a more detailed map of the molecular structure. wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique is particularly powerful for establishing long-range (2-4 bond) correlations between protons and carbons. wikipedia.orgcolumbia.edu In the context of this compound, HMBC can be used to connect substituent groups to the pentalene core and to differentiate between isomers by revealing key long-range H-C connectivities that are unique to each structure. youtube.com For example, a correlation between a substituent's proton and a specific carbon in the pentalene ring can definitively establish its point of attachment.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a technique that separates the NMR signals of different species in a mixture based on their diffusion rates. While not a primary tool for isomer differentiation of a pure compound, it is invaluable for analyzing mixtures, for instance, to confirm the presence of a single isomer or to identify different isomeric products in a reaction mixture without prior separation.

¹H and ¹³C NMR Spectral Analysis

X-ray Crystallographic Analysis for Solid-State Molecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. d-nb.infonih.gov By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov

For this compound derivatives, X-ray crystallography provides unambiguous proof of structure, confirming the connectivity and stereochemistry that may have been inferred from NMR data. It is especially crucial for establishing the planarity or non-planarity of the pentalene ring system and the orientation of substituent groups. researchgate.net For instance, crystallographic analysis of various dihydropentalenedione derivatives has revealed how substituents and crystal packing forces can induce twists in the molecular framework. researchgate.net This information is vital for understanding the molecule's electronic properties and intermolecular interactions in the solid state. chemmethod.com

Table 2: Illustrative Crystallographic Data for a Dihydropentalene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.781 |

| β (°) | 105.2 |

| C1-C2 Bond Length (Å) | 1.505 |

| C2=C3 Bond Length (Å) | 1.342 |

| C1-C8a-C3a-C3 Angle (°) | 175.4 (Dihedral) |

Note: This data is hypothetical and serves as an example of the parameters obtained from an X-ray crystallographic study.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. edinst.comlibretexts.org The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

For this compound and its derivatives, the UV-Vis spectrum is characterized by π-π* transitions within the conjugated diene system. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the nature of any substituents. libretexts.org For example, extending the conjugation or adding auxochromes (color-assisting groups) typically shifts the λmax to longer wavelengths (a bathochromic or red shift). libretexts.org

Emission spectroscopy (fluorescence) measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. edinst.com While many simple dihydropentalenes may not be strongly fluorescent, certain derivatives, particularly those designed for materials applications, can exhibit emission. researchgate.net The photophysical properties of diaryl-substituted dihydropentalene-diones, for instance, have been studied, showing that the emission color can be tuned by altering the substituents on the aryl rings. researchgate.net

Table 3: Example UV-Vis Absorption Data for Substituted Dihydropentalenes

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Derivative A | Toluene (B28343) | 295 | 15,000 |

| Derivative B | Toluene | 310 | 22,000 |

Note: This table is for illustrative purposes. Data is based on typical values for conjugated dienes. researchgate.net

Mass Spectrometry and Photoelectron Spectroscopy for Isomer-Specific Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. While standard MS can confirm the molecular weight of a this compound derivative, its ability to distinguish between isomers can be limited as they often produce similar fragmentation patterns.

However, when coupled with other techniques, its specificity increases. Photoelectron spectroscopy (PES), which measures the energy required to eject an electron from a molecule, provides a detailed fingerprint of the molecular orbital energies. rsc.org The combination of mass spectrometry with threshold photoelectron spectroscopy (ms-TPES) is a particularly potent tool for isomer-specific identification in the gas phase. nih.govresearchgate.net This method allows for the selection of a specific mass (isomer) and then measures its photoelectron spectrum. rsc.orgnih.gov The resulting vibrational structure in the spectrum is unique to each isomer, enabling their unambiguous identification even in complex mixtures, as has been demonstrated in studies identifying dihydropentalene isomers in reaction products. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as organic radicals. bruker.comwikipedia.org While this compound itself is not a radical, EPR spectroscopy becomes relevant for studying its radical cations or anions, or any radical intermediates formed during its synthesis or reactions. wikipedia.org

EPR spectra provide information about the g-factor and hyperfine couplings. The g-factor gives insight into the electronic environment of the unpaired electron, while hyperfine coupling constants reveal the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H or ¹³C). srce.hr This data can be used to map the spin density distribution within the radical species, providing critical information about its electronic structure. nih.gov In cases where radicals are too short-lived to detect directly, spin trapping techniques can be employed, where a reactive radical is converted into a more stable radical adduct that can be readily studied by EPR. nih.gov

Exploration of Derivatives and Analogues of 1,5 Dihydropentalene

Systematically Substituted Dihydropentalenes

The systematic substitution of the dihydropentalene framework provides a powerful tool to modulate its chemical and physical properties.

A straightforward and high-yielding method for synthesizing tetraaryl-substituted dihydropentalenes involves the base-promoted Michael annulation of cyclopentadienes with α,β-unsaturated ketones. researchgate.netnih.gov This approach allows for the introduction of both symmetrical and unsymmetrical substitution patterns with aryl and alkyl groups. researchgate.netnih.gov For instance, the reaction of 1,4-diphenylcyclopenta-1,3-diene with chalcones (1,3-diphenylprop-2-en-1-one) can produce 1,3,4,6-tetraphenyl-1,2-dihydropentalene in yields exceeding 80%. vulcanchem.com The electronic effects of the aryl substituents in these compounds can prevent isomerization to the 1,5-dihydropentalene form. vulcanchem.com

Over 16 different isomers of 1,3,4,6-tetraarylated dihydropentalenes have been synthesized, showcasing the versatility of this method. researchgate.netnih.gov These tetra-substituted dihydropentalenes are often air- and water-stable solids. researchgate.net The solubility of these compounds in organic solvents tends to increase with greater substitution and decreased molecular symmetry. researchgate.netacs.org

Unsymmetrically substituted dihydropentalenes can be synthesized by reacting a substituted cyclopentadiene (B3395910) with a chalcone (B49325) bearing different aryl groups. acs.org For example, reacting 1,4-diphenylcyclopentadiene (Ph₂CpH) with 1,3-di-p-tolylprop-2-en-1-one (B8765367) yields the corresponding (pTol)₂(Ph)₂PnH₂. acs.org In some cases, a competitive pseudo-retro-aldol pathway can lead to the formation of 1,3,6-triarylated monocyclic pentafulvenes as side products. researchgate.net

The introduction of alkyl substituents has also been explored. For example, 2-methyl-1,5-dihydropentalene can be synthesized from methacrolein (B123484) in a three-step process. lookchem.com

The electronic properties of dihydropentalenes can be fine-tuned by introducing electron-donating or electron-withdrawing substituents. A systematic study has been conducted on a series of 1,3,4,6-tetraarylated dihydropentalenes with varied electronic characteristics. researchgate.net This includes analogues with electron-donating groups like p-tolyl and m-xylyl, and electron-withdrawing groups. chemrxiv.orgnih.gov

The synthesis of these electronically modified analogues follows the same general Michael annulation methodology. researchgate.net For instance, reacting 1,4-di-p-tolylcyclopenta-1,3-diene with the appropriate chalcone yields the corresponding tetra-p-tolyl-dihydropentalene. acs.org

Double bond isomerization between the two five-membered rings can occur in 1,2-dihydropentalenes with electronically different substituents, influenced by the molecule's polarization. nih.govacs.org The introduction of strongly electron-withdrawing aryl substituents, however, can be incompatible with the deprotonative metalation reactions used to form pentalenide anions. chemrxiv.org

Aryl- and Alkyl-Substituted Dihydropentalenes

Pentalenide Anions (Dianionic 10π Aromatic Systems)

Double reduction of the anti-aromatic 8π pentalene (B1231599) system generates the stable, planar, 10π aromatic pentalenide dianion (Pn²⁻). mdpi.comrsc.orgwikipedia.org This dianion is a bicyclic analogue of the well-known cyclooctatetraene (B1213319) dianion (COT²⁻) and can be considered as two fused cyclopentadienyl (B1206354) anions. wikipedia.orgacs.orgacs.org

The parent pentalenide dianion was first synthesized in 1962 by the reaction of dihydropentalene with n-butyllithium. mdpi.comwikipedia.org The resulting dilithium (B8592608) pentalenide is a stable salt. wikipedia.org The aromaticity of the pentalenide dianion has been confirmed by X-ray crystallography of its dilithium salt. mdpi.com

A wide range of substituted pentalenide dianions have been synthesized, allowing for the systematic tuning of their electronic properties. chemrxiv.orgresearchgate.net Aryl-substituted pentalenides can be prepared by the double deprotonation of the corresponding tetraaryl-dihydropentalenes using strong alkali metal bases. acs.org The resulting tetraphenyl-pentalenide complexes, such as those with lithium, sodium, and potassium, often have low solubility. acs.orgresearchgate.net However, mixed-metal tetraphenyl-pentalenide complexes exhibit enhanced solubility. acs.org

The introduction of substituents allows for the polarization of the bicyclic 10π aromatic core. researchgate.net Both electron-donating and electron-withdrawing aromatic groups have been incorporated. researchgate.net For example, 1,3-diarylated pentalenides featuring one unsubstituted five-membered ring have been synthesized to study these polarization effects. chemrxiv.org Arylated pentalenides have been shown to be slightly weaker donors but better acceptor ligands than the unsubstituted pentalenide. rsc.org

Other substituted pentalenides include silylated derivatives, which are synthesized by the functionalization of the unsubstituted pentalenide at the 1 and 4 positions, and permethylated pentalenides. acs.orgrsc.org

Deprotonation of dihydropentalene with a suitable base can yield the monoanionic hydropentalenide (HPn⁻). rsc.org For example, the isomeric mixture of unsubstituted dihydropentalene can be deprotonated by hydroxide. acs.org The presence of phenyl groups in tetraphenyldihydropentalene (Ph₄PnH₂) lowers its pKa, allowing for deprotonation with moderately strong bases to form the tetraphenylhydropentalenide anion (Ph₄PnH⁻). acs.org The hydropentalenide monoanion is a 6π aromatic system. rsc.org These monoanions can serve as ligands in organometallic chemistry and as precursors for hetero-bimetallic pentalenide dianion complexes. acs.org

Unsubstituted and Substituted Pentalenide Dianions

Arene-Fused Pentalene Systems (e.g., Mono-, Di-, and Dibenzo-pentalenes)

The fusion of benzene (B151609) rings to the pentalene core, a process known as benzannulation, is a key strategy for stabilizing the antiaromatic pentalene system. wikipedia.org

Dibenzo[a,e]pentalene is a stable derivative of pentalene. wikipedia.org Its synthesis was first reported in 1912. mdpi.com Various synthetic methods have been developed, including the rhodium-catalyzed "stitching" reaction between an alkyne bearing an arylboron moiety and an alkyne with a bromoarene moiety. rsc.org This method allows for the synthesis of unsymmetrical dibenzo[a,e]pentalenes. rsc.org Other methods include catalytic reactions using PtCl₄ and thermolysis. mdpi.com The dianion of dibenzo[a,e]pentalene can be formed by reduction with lithium metal or by deprotonation of 5,10-dihydroindeno[2,1-a]indene. wikipedia.org This dianion exhibits aromatic character. wikipedia.org

Monobenzopentalenes have also been synthesized and are stable compounds. chalmers.se They tend to preserve more of the antiaromatic character of the pentalene core compared to dibenzo[a,e]pentalenes. acs.org The photophysical properties of a series of substituted monobenzopentalenes have been investigated, revealing low-intensity absorptions characteristic of the antiaromatic ground state. chalmers.se

The fusion pattern of the arene rings significantly influences the properties of the resulting system. Angular fusion (1,2-fused) in areno-pentalenes generally leads to a greater preservation of antiaromaticity compared to linear fusion (2,3-fused). acs.org

Functionalized Dihydropentalenediones and Related Oxygenated Systems

The introduction of oxygen-containing functional groups, particularly diones, into the dihydropentalene framework creates compounds with unique electronic and photophysical properties. Research has led to the successful synthesis of functionalized 2,5-dihydropentalene-1,4-diones, which are of interest for their potential applications in materials science, such as singlet fission materials. nih.govchemrxiv.org

A notable synthetic route to these systems was developed, building upon the first synthesis of 2,5-dihydropentalene-1,4-dione in 2018, which utilized an intramolecular double cyclization-dehydration of a tetraone precursor. nih.govacs.org This modified approach allows for the preparation of various substituted diphenyldihydropentalenediones (PDs) through a five-step sequence. The synthesis commences with commercially available acetophenone (B1666503) derivatives. nih.govacs.org

The general synthetic sequence is as follows:

Claisen Condensation: Acetophenone derivatives undergo a Claisen condensation with ethyl acetate (B1210297) to form the corresponding 1,3-diones. nih.govchemrxiv.org

Dimethylation: The 1,3-diones are then dimethylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃). nih.govchemrxiv.org

Silyl (B83357) Enol Ether Formation: The resulting compounds are treated with trimethylsilyl (B98337) chloride and triethylamine (B128534) to generate silyl enol ethers. chemrxiv.org

Oxidative Dimerization: These silyl enol ethers are oxidatively dimerized using silver(I) oxide (Ag₂O) to produce tetraones. chemrxiv.org

Cyclization-Dehydration: The final step involves an intramolecular double cyclization and dehydration of the tetraones in refluxing toluene (B28343) with trifluoroacetic acid and benzylamine (B48309) to yield the target dihydropentalenedione derivatives. chemrxiv.org

This methodology has been successfully applied to synthesize a parent compound and derivatives with electron-donating and electron-withdrawing groups on the phenyl rings. nih.govacs.org The yields for the final cyclization step vary depending on the substituent.

| Compound Name | Abbreviation | Substituent on Phenyl Ring | Final Step Yield |

|---|---|---|---|

| 2,2,5,5-Tetramethyl-3,6-diphenyl-2,5-dihydropentalene-1,4-dione | PD-H | Hydrogen | 48% |

| 2,2,5,5-Tetramethyl-3,6-bis(4-methoxyphenyl)-2,5-dihydropentalene-1,4-dione | PD-OCH₃ | Methoxy (electron-donating) | 43% |

| 2,2,5,5-Tetramethyl-3,6-bis[4-(trifluoromethyl)phenyl]-2,5-dihydropentalene-1,4-dione | PD-CF₃ | Trifluoromethyl (electron-withdrawing) | 5% |

The photophysical properties of these diphenyldihydropentalenediones show that they possess a large singlet-triplet energy gap (ΔEST) and high triplet energies (ET), making them promising candidates for various optoelectronic applications. nih.gov Another related oxygenated system can be formed through the hydrolysis of an iminium ion intermediate, which results in a ketone on the dihydropentalene core. nih.gov

Linearly Fused Tricyclic Systems Containing the Dihydropentalene Moiety

The dihydropentalene core can serve as a building block for more complex, linearly fused polycyclic systems. The construction of such frameworks is of significant interest in synthetic chemistry. One effective strategy involves formal intramolecular [6+2] cycloadditions of fulvenes with enamines, which leads to the formation of linearly fused tricyclopentanoids that incorporate the dihydropentalene structure. nih.govnih.gov

Another powerful method for assembling linearly fused tricyclic systems, including those with [5.5.5] and [6.5.5] skeletons, utilizes a sequence involving a Pauson-Khand reaction. researchgate.net This approach demonstrates the versatility of dihydropentalene precursors in the synthesis of complex polyquinanes.

The synthesis of tetraarylated dihydropentalenes has also been achieved through a base-promoted Michael annulation of cyclopentadienes with α,β-unsaturated ketones. nih.gov This method is notable for its ability to introduce a variety of aryl and alkyl substituents in a controlled manner, leading to a significant expansion of known dihydropentalene scaffolds with isolated yields reaching up to 78%. nih.gov

Valence Isomers and Related Polycyclic Hydrocarbons (e.g., Cyclooctatetraene, Semibullvalene)

This compound is a member of the (CH)₈ family of valence isomers, which are constitutional isomers that can interconvert through pericyclic reactions. wikipedia.org Its most prominent valence isomer is cyclooctatetraene (COT). The relationship between these isomers is governed by photochemical and thermal conditions.

The UV photolysis of cyclooctatetraene vapor leads to two primary reaction pathways: decomposition into benzene and acetylene, and isomerization to its valence isomers, semibullvalene and this compound. researchgate.net The distribution of these isomeric products is notably pressure-dependent. researchgate.net

At low pressures (2–3 Torr), equal yields of semibullvalene and dihydropentalene are observed. researchgate.net

At higher pressures, the formation of semibullvalene is favored. researchgate.net

Conversely, decreasing the pressure promotes the formation of dihydropentalene. researchgate.net

Furthermore, the steady-state photolysis of this compound itself has been studied, revealing that its main primary reaction product is semibullvalene. researchgate.net This interconversion highlights the dynamic relationship on the C₈H₈ potential energy surface. The photochemical conversion of COT to semibullvalene is thought to proceed through a triplet state intermediate which has a bicyclo[3.3.0]octatriene structure, another name for the dihydropentalene ring system. aip.org

The family of (CH)₈ valence isomers is extensive, with at least 21 identified members.

| Compound Name | Key Structural Features | Relationship to this compound |

|---|---|---|

| Cyclooctatetraene (COT) | Eight-membered ring with four double bonds (tub-shaped) | Can isomerize to this compound via photolysis. researchgate.net |

| Semibullvalene | Fluxional system with a cyclopropane (B1198618) ring | Interconverts with this compound under photochemical conditions. researchgate.net |

| Barrelene | Bicyclo[2.2.2]octatriene | Photochemical transformation can yield semibullvalene and COT. researchgate.netresearchgate.net |

| Cubane | Polycyclic hydrocarbon with eight carbons at the corners of a cube | A high-energy (CH)₈ isomer. wikipedia.org |

| Cuneane | Polycyclic hydrocarbon | A (CH)₈ valence isomer. wikipedia.org |

| Bicyclo[4.2.0]octa-2,4,7-triene | Fused cyclobutene (B1205218) and cyclohexadiene rings | A tautomer with COT via a thermal 6e process or photochemical 4e process. wikipedia.org |

Advanced Applications of 1,5 Dihydropentalene in Materials Science and Catalysis

Utilization in the Design and Synthesis of Organic Electronic Materials

Pentalene (B1231599) derivatives, accessible from precursors like 1,5-dihydropentalene, are increasingly being investigated for their potential in organic electronic materials. rsc.orgontosight.ai The antiaromatic nature of the pentalene core can be tuned by annelation with aromatic groups, which is a useful strategy for modifying the electronic properties of polycyclic pentalene derivatives for applications in organic semiconductors. rsc.org The fusion of aromatic rings, such as benzene (B151609), onto the pentalene core can alleviate the inherent antiaromaticity of the 4n π-electron system, leading to more stable compounds. rsc.orgd-nb.info

The strategic design of pentalene-containing molecules allows for the modulation of their optoelectronic properties. For instance, dibenzo[a,e]pentalene (DBP) is a known low-bandgap organic semiconductor. rsc.org By introducing various substituents, the HOMO/LUMO energy levels and the electronic band gap of DBP derivatives can be adjusted over a significant range. rsc.org Research has shown that fusing antiaromatic and aromatic subunits can increase the number of Clar's sextets, enhancing stability compared to linear acenes and providing a unique method for tuning the material's properties. d-nb.info

Pentalene derivatives have shown promise in organic field-effect transistors (OFETs). ontosight.ai For example, diacenaphthopentalene derivatives, synthesized through palladium-catalyzed dimerization, can act as hole-transporting or ambipolar semiconductors in OFETs. acs.org These materials, which contain a formal pentalene subunit, exhibit narrow electrochemical gaps and low-lying LUMO energy levels, making them suitable for electronic applications. acs.org Furthermore, ladder-type conjugated polymers incorporating 1,4-dihydropentalene-containing building blocks have been synthesized and have demonstrated high charge carrier mobility, making them ideal for flexible electronic devices. researchgate.net

| Pentalene Derivative Class | Potential Application | Key Research Finding |

| Polycyclic Pentalenes | Organic Semiconductors | Annelation with aromatic groups tunes electronic properties. rsc.org |

| Dibenzo[a,e]pentalenes (DBPs) | Low-Bandgap Semiconductors | Substituents can modulate HOMO/LUMO levels and band gap. rsc.org |

| Diacenaphthopentalenes | Organic Field-Effect Transistors (OFETs) | Exhibit hole-transporting or ambipolar semiconductor behavior. acs.org |

| 1,4-Dihydropentalene (B14570535) Polymers | Flexible Electronics | Can form nearly amorphous polymers with high charge carrier mobility. researchgate.net |

Role as Ligands in Organometallic Chemistry and Homogeneous Catalysis

The deprotonation of this compound yields the pentalenide dianion (Pn²⁻), a planar 10π-electron aromatic species that serves as a versatile ligand in organometallic chemistry. wikipedia.orgrsc.org This dianion is analogous to the well-known cyclooctatetraene (B1213319) (COT) dianion. wikipedia.org The pentalenide ligand is a strong electron donor for Lewis-acidic metals and can adopt various coordination modes, allowing it to bind to a single metal center or bridge two metals. rsc.orgacs.org

Coordination Properties with Transition Metals

The pentalenide ligand exhibits remarkable versatility in its coordination to transition metals. researchgate.net It can form both monometallic and bimetallic complexes with elements from the d- and f-blocks. researchgate.netresearchgate.net In monometallic complexes, particularly with early d- and f-block metals with a d⁰ electron count, the pentalenide ligand can wrap around the metal center in an η⁸ coordination mode. researchgate.net Bimetallic pentalenide complexes can be classified as syn or anti based on the relative positions of the two metal centers. researchgate.net Known coordination modes in bimetallic complexes include η⁵/η⁵, η⁵/η³, η³/η³, and η⁵/η¹. researchgate.netrsc.org The η¹/η¹ mode has also been observed with silicon and tin. researchgate.net The development of silylated pentalene ligands has enabled the synthesis and structural characterization of hydrocarbon-soluble bimetallic sandwich compounds. iupac.org

Development of Bimetallic Complexes

The ability of the pentalenide ligand to bridge two metal centers has led to the development of a wide array of bimetallic complexes. wikipedia.org These complexes are of interest due to the electronic communication between the metal centers, which can be exploited for cooperative reactivity. acs.org Homobimetallic "half-baguette" complexes of the type M₂(CO)ₓPn have been reported for several transition metals, including manganese, iron, cobalt, nickel, ruthenium, rhenium, rhodium, and iridium. rsc.org The close proximity of the two metals in syn bimetallic pentalenide complexes can result in varying degrees of metal-metal bonding. rsc.org The synthesis of the first pentalene-bridged di-lanthanide complexes was made possible through the use of a silylated pentalene ligand. researchgate.net

| Metal | Type of Complex | Coordination Mode | Reference |

| Mn, Re | Bimetallic Carbonyl | μ:η⁵:η⁵ | acs.org |

| Fe, Co, Ni | Bimetallic Sandwich | η⁵, η⁵ | iupac.org |

| Ru | Bimetallic Carbonyl | η⁵, η⁵ | iupac.org |

| Th, U | Half-Sandwich | η⁸ | iupac.org |

| Mo, Rh, Pd | Bimetallic Sandwich | η⁵, η⁵ | iupac.org |

Activation of Small Molecules (e.g., N₂)

Pentalenide complexes have shown significant promise in the activation of small, inert molecules. researchgate.netresearchgate.net The unique electronic and structural properties of mono- and bimetallic pentalenide complexes facilitate this activation. Research has demonstrated the application of these complexes in the activation of molecules such as dinitrogen (N₂) and carbon dioxide (CO₂). researchgate.netresearchgate.net This capability opens up avenues for developing novel catalytic processes for important chemical transformations.

Applications in Olefin Polymerization

Organometallic complexes featuring pentalenide ligands have been successfully employed as catalysts in olefin polymerization. researchgate.netresearchgate.net For instance, titanium and zirconium permethylpentalene complexes have been investigated as ethylene (B1197577) polymerization catalysts. researchgate.net The combination of a pentalene-titanium complex with solid polymethylaluminoxane (sMAO) has shown high activity for ethylene polymerization. researchgate.net The performance of these catalysts, including their activity and the properties of the resulting polymer, can be influenced by factors such as the substituents on the ligand and the nature of the cocatalyst. researchgate.netmdpi.com

Building Blocks for the Construction of Complex Organic Molecules

This compound and its derivatives are valuable building blocks in organic synthesis for the construction of more complex molecules. ontosight.airesearchgate.net Its reactivity, characteristic of a conjugated diene, allows it to participate in reactions like Diels-Alder and other cycloaddition reactions. ontosight.ai The synthesis of this compound itself can be achieved through various routes, including the thermal rearrangement of cyclooctatetraene or the pyrolysis of isodicyclopentadiene. rsc.orgnih.gov

The structural framework of dihydropentalene can be incorporated into larger, more complex systems. For example, it is a key component in the synthesis of ladder-type 1,4-dihydropentalene frameworks, which are strained conjugated organic molecules. u-tokyo.ac.jp Iron-catalyzed tandem annulation reactions have been developed to construct these frameworks under mild conditions. u-tokyo.ac.jp Furthermore, dihydropentalenes serve as precursors to the pentalenide dianion, which in turn is used to synthesize a variety of organometallic complexes. acs.orgresearchgate.net The ability to introduce a range of substituents onto the dihydropentalene scaffold provides access to a wide array of derivatives with tailored properties. researchgate.net

Conclusion and Prospective Directions in 1,5 Dihydropentalene Research

Synthesis of Novel Substituted Dihydropentalenes

The synthesis of dihydropentalene derivatives has evolved significantly, yet the quest for novel substitution patterns remains a critical research direction. Early methods often involved the annulation of cyclopentadiene (B3395910) with α,β-unsaturated ketones. nih.gov More recent strategies have expanded this toolbox, enabling the creation of a wider variety of substituted frameworks.

A prominent and high-yielding approach involves the base-facilitated annulation of 1,4-diphenylcyclopenta-1,3-diene with chalcones to produce tetraaryl-substituted dihydropentalenes. vulcanchem.com This method has been shown to be versatile, tolerating a range of substituents on both the cyclopentadiene and enone starting materials. nih.gov Another fruitful avenue is the [6+2] cycloaddition reaction between fulvenes and enamines, which provides access to different substitution patterns on the dihydropentalene core. vulcanchem.comnih.gov The efficiency of this reaction is influenced by steric and electronic factors of the fulvene (B1219640) substituent. vulcanchem.compsu.edu

Future work will likely focus on developing even more efficient and regioselective synthetic routes. The synthesis of unsymmetrically substituted dihydropentalenes, which are challenging to access, is a particularly important goal. nih.govrsc.org Furthermore, the incorporation of a broader range of functional groups will be crucial for tuning the electronic and steric properties of these molecules for specific applications.

| Synthetic Method | Reactants | Product Type | Key Features |

| Annulation | Cyclopentadienes and α,β-unsaturated ketones/aldehydes | Substituted dihydropentalenes | Tolerates various substituents; can be promoted by weak or strong bases. nih.gov |

| [6+2] Cycloaddition | Fulvenes and enamines | Substituted 1,2-dihydropentalenes | Catalytic amounts of base can be used; sensitive to steric hindrance. nih.govpsu.edu |

| Thermal Cyclization | 6-vinyl fulvene | 1,5-Dihydropentalene | Proceeds via 1,5-hydride shifts. rsc.org |

| Carbene Rearrangement | gem-dibromo cyclopropane (B1198618) derivatives | 1-alkyl substituted dihydropentalenes | Provides access to specific substitution patterns. rsc.org |

Deeper Understanding of Aromaticity and Antiaromaticity in Pentalene (B1231599) Frameworks

The pentalene system, with its 8 π-electron core, is a classic example of an antiaromatic compound. rsc.org This antiaromaticity leads to inherent instability and high reactivity. rsc.orgchemrxiv.org Dihydropentalenes, as precursors to pentalenes, are central to the study of this phenomenon. acs.org

A key strategy to stabilize the pentalene core is through benzannulation, as seen in dibenzo[a,e]pentalene (DBP). chemrxiv.orgchemistryviews.org This approach lessens the antiaromatic character of the central pentalene unit without eliminating its unique electronic properties. chemrxiv.orgresearchgate.net Computational methods, such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), have been invaluable in quantifying the degree of aromaticity or antiaromaticity in these systems. rsc.orgacs.orgdoi.org For instance, NICS calculations show a significant paratropic ring current in the pentalene core, a hallmark of antiaromaticity. rsc.org

Future research will continue to explore the delicate balance between aromaticity and antiaromaticity. The synthesis and characterization of novel pentalene derivatives with different fused aromatic rings or various electron-donating and electron-withdrawing substituents will provide deeper insights. rsc.org These studies, combining experimental data with advanced computational analysis, will refine our understanding of π-electron delocalization in these non-benzenoid systems. rsc.orgnih.gov

| Pentalene Derivative | Key Feature | Impact on Aromaticity | Investigative Tool |

| Pentalene | 8π electron system | Strongly antiaromatic. rsc.org | NICS, ACID calculations. rsc.org |

| Dibenzo[a,e]pentalene | Benzannulation | Attenuated antiaromaticity, increased stability. chemrxiv.orgchemistryviews.org | NICS calculations. chemrxiv.orgacs.org |

| Tetraphenylpentalene | Phenyl substituents | Phenyl groups remain aromatic, little overlap with the antiaromatic pentalene core. rsc.org | HOMA, NICS, ACID calculations. rsc.org |

| Thienopentalenes | Thiophene fusion | 2,3-fusion increases antiaromaticity more than 3,4-fusion. acs.org | NICS, ACID, MCI, FLU indices. acs.org |

Development of New Catalytic and Material Applications

The unique electronic properties of the pentalene framework make its derivatives promising candidates for new materials and catalysts. The ability of the pentalene core to be stabilized by benzannulation while retaining properties like a small HOMO-LUMO energy gap and amphoteric redox behavior is particularly advantageous. chemrxiv.orgresearchgate.net

In materials science, pentalene derivatives have been incorporated into covalent organic frameworks (COFs). chemrxiv.orgchemistryviews.org These "antiaromatic COFs" exhibit interesting properties such as broad optical absorption and photoconductivity, making them suitable for applications in organic electronics and battery materials. chemistryviews.orgresearchgate.net Pentalenide anions have also been used as ligands to create luminescent iridium(III) complexes, which are potential materials for organic light-emitting diodes (OLEDs). vulcanchem.com Furthermore, diphenyldihydropentalenediones are being explored as potential singlet fission materials due to their suitable triplet energy levels. chemrxiv.org

In catalysis, pentalenide complexes are being investigated as ligands for transition metals. researchgate.net The development of rhodium- and palladium-catalyzed reactions for the synthesis of complex pentalene derivatives highlights the interplay between pentalene chemistry and catalysis. rsc.orgresearchgate.net Future work will likely expand the scope of pentalene-based materials, targeting enhanced performance in electronic devices and exploring new catalytic reactions enabled by pentalenide ligands. chemrxiv.orgresearchgate.net

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and functional molecules. For dihydropentalene synthesis, mechanistic studies have already provided valuable insights. For example, kinetic studies of the [6+2] cycloaddition of fulvenes to form 1,2-dihydropentalenes revealed the reaction to be bimolecular. nih.govpsu.edu

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction pathways and understanding the electronic structure of transient intermediates. rsc.orgmetu.edu.tr For instance, DFT calculations have been used to model the geometries and energies of pentalene derivatives, providing insights into their stability and reactivity. metu.edu.trvulcanchem.com The combination of experimental observations, such as rate studies and product analysis, with computational modeling provides a powerful, integrated approach to mechanistic investigation. stonybrook.edursc.org

Prospective research in this area will involve more sophisticated computational models to capture the dynamics of reactions under various conditions. stonybrook.edu The integration of these theoretical studies with advanced experimental techniques, such as time-resolved spectroscopy, will allow for a more detailed picture of the transition states and intermediates involved in the formation and reactions of dihydropentalenes. This deeper mechanistic understanding will ultimately enable more precise control over chemical transformations involving these fascinating bicyclic systems.

Q & A

Q. How should researchers address limitations in characterizing this compound’s reactive intermediates?

- Methodological Answer :

- In-situ techniques : Use cryogenic trapping (-196°C) with matrix isolation FTIR to stabilize short-lived species .

- Collaborative networks : Partner with synchrotron facilities for high-resolution X-ray absorption spectroscopy (XAS) .

- Ethical reporting : Disclose detection limits (e.g., <0.1 ppm for GC-MS) to contextualize negative results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.